2-Methyl-3-nitrobenzenesulfonamide
Overview
Description
2-Methyl-3-nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family, which is characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound also contains a nitro group and a methyl group, which influence its reactivity and physical properties. The studies on related compounds provide insights into the synthesis, molecular structure, and reactivity of this class of compounds, which are often used in the preparation of nitrogenous heterocycles and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related benzenesulfonamides typically involves the use of primary amines that undergo reactions such as the Mitsunobu reaction or conventional alkylation methods to yield N-alkylated sulfonamides . For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the diamination of enones, demonstrating the versatility of nitrobenzenesulfonamides in synthetic applications .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, including their nitro derivatives, has been characterized using various spectroscopic techniques and computational methods. For example, the structural and vibrational properties of nitrobenzenesulfonamides have been determined using FT-IR, FT-Raman, and density functional theory (DFT) calculations . These studies provide detailed information on the molecular conformation and vibrational modes of the compounds, which are essential for understanding their reactivity and interactions with other molecules .
Chemical Reactions Analysis
Benzenesulfonamides participate in a variety of chemical reactions due to the presence of reactive functional groups. The nitro group, in particular, can undergo reduction to form amines, or it can act as an electron-withdrawing group to facilitate other reactions such as the S(N)2 reaction of methyl p-nitrobenzenesulfonate with chloride anion . The sulfonamide group itself can serve as a protecting group for amines, which can be deprotected under specific conditions to yield secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyl-3-nitrobenzenesulfonamide and related compounds are influenced by the substituents on the benzene ring. The presence of electron-withdrawing groups such as the nitro group affects the acidity of the sulfonamide hydrogen and the overall stability of the molecule. The methyl group can contribute to the hydrophobic character of the compound. These properties are important for the solubility, reactivity, and potential applications of the compound in various chemical processes .
Scientific Research Applications
Peptide Synthesis and Chemical Transformations
One notable application of nitrobenzenesulfonamide derivatives involves peptide synthesis. Research by De Marco et al. (2013) described a solution-phase peptide synthesis strategy using the 4-nitrobenzenesulfonamido/N-methyl-4-nitrobenzenesulfonamido group as a protecting/activating system for the carboxyl function. This method facilitates both C → N and N → C direction solution-phase peptide synthesis, showcasing the compound's utility in synthesizing complex biological molecules (De Marco, Spinella, De Lorenzo, Leggio, & Liguori, 2013).
Solid-Phase Synthesis and Chemical Space Exploration
Fülöpová and Soural (2015) highlighted the use of polymer-supported benzenesulfonamides, derived from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. These transformations include unusual rearrangements to yield a number of diverse privileged scaffolds, underlining the compound's role in mining the chemical space for new chemical entities (Fülöpová & Soural, 2015).
Molecular Conformation and Structure Analysis
Nitrobenzenesulfonamide derivatives have also been studied for their molecular conformation and structure. Giricheva et al. (2011) conducted a combined gas-phase electron diffraction and quantum chemical study on 2-nitrobenzenesulfonamide. Their research provided insights into the molecular structure of the compound in both gas and crystalline phases, emphasizing the compound's conformational properties and the influence of intra- and intermolecular hydrogen bonds (Giricheva, Girichev, Medvedeva, Ivanov, Bardina, & Petrov, 2011).
Safety And Hazards
When handling 2-Methyl-3-nitrobenzenesulfonamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended7.
Future Directions
The future directions of 2-Methyl-3-nitrobenzenesulfonamide are not explicitly mentioned in the search results. However, given its classification as a sulfonamide, it may have potential applications in the treatment of various diseases, as sulfonamides have been found to exhibit a range of pharmacological activities5.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
2-methyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYXFQCFKOOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrobenzenesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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